4-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine
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Overview
Description
4-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is a heterocyclic compound that incorporates a thiophene ring, a pyrazole ring, and a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms and aromatic rings makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Coupling of the Pyrazole and Thiophene Rings: The pyrazole and thiophene rings can be coupled using a suitable linker, such as a halomethyl derivative, under basic conditions.
Formation of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group on the coupled pyrazole-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyrazolines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Material Science: The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple heteroatoms and aromatic rings allows it to form various non-covalent interactions (hydrogen bonding, π-π stacking) with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-piperidin-1-yl)- [5-1H-pyrazol-4yl)-thiophen-3-yl]-methanone: This compound also contains a thiophene and pyrazole ring but differs in the substitution pattern on the piperidine ring.
Quinolinyl-pyrazoles: These compounds contain a pyrazole ring fused with a quinoline ring and have different pharmacological properties.
Uniqueness
4-((4-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is unique due to its specific combination of a thiophene, pyrazole, and piperidine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C13H17N3S |
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Molecular Weight |
247.36 g/mol |
IUPAC Name |
4-[(4-thiophen-3-ylpyrazol-1-yl)methyl]piperidine |
InChI |
InChI=1S/C13H17N3S/c1-4-14-5-2-11(1)8-16-9-13(7-15-16)12-3-6-17-10-12/h3,6-7,9-11,14H,1-2,4-5,8H2 |
InChI Key |
WEFITBXDXYEKRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2C=C(C=N2)C3=CSC=C3 |
Origin of Product |
United States |
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